Delphin

描述

Delphin is a synthetic peptide derived from the venom of the blue-ringed octopus, Hapalochlaena maculosa. It is a powerful neurotoxin that has been studied for its potential therapeutic applications. Despite its potency, delphin is considered to be safe and non-toxic when used in laboratory settings.

科学研究应用

Impact Forecasting in Biotechnology

DELPHI (Dynamic Early-warning by Learning to Predict High Impact) is a framework designed to provide early warnings for impactful research in the biotechnology field. It uses high-dimensional relationships among features from scientific literature to predict future research impact. DELPHI successfully identified 19 out of 20 seminal biotechnologies in a retrospective study, suggesting its potential as a tool for impact-optimized funding portfolios in scientific research (Weis & Jacobson, 2021).

Methodological Applications in Nursing Research

The Delphi technique, increasingly popular in nursing research, is valued for maximizing judgments and decision-making abilities of participants. This approach is useful when existing knowledge is incomplete or uncertain. It gathers expert-based judgments, often aiming to achieve consensus, making it a practical research tool in nursing (McKenna, 1994).

Economic Evaluation in Health Services

In economic evaluation, especially regarding medicines, the Delphi technique is less commonly used but offers significant potential. It aids in developing consensus among experts when direct evidence is limited. This method can be particularly valuable in areas where traditional research methods offer limited insight, such as in the assessment of new healthcare interventions (Simoens, 2006).

Enhancing Grant Review Processes

The Delphi process, adapted for grant selection, especially in specialized fields like pancreatic cancer research, has proven to be an efficient, transparent, and equitable method. It addresses the challenges in traditional review processes by incorporating expert opinions in a structured manner, facilitating better decision-making (Holliday & Spiridon Cristina Monica, 2010).

Educational Technology Research

The Delphi Technique is advantageous in educational technology research for obtaining expert opinion, building consensus, and forecasting trends. Its flexibility allows interaction with a diverse range of experts without the limitations of time and space, making it a valuable tool for researchers in this field (Nworie, 2011).

属性

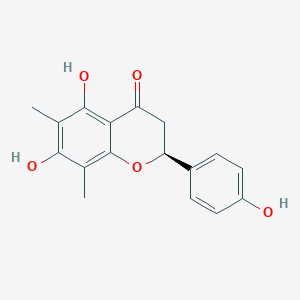

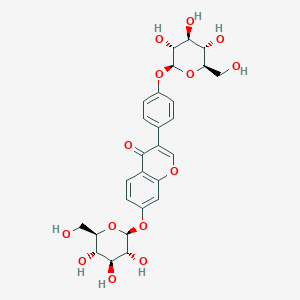

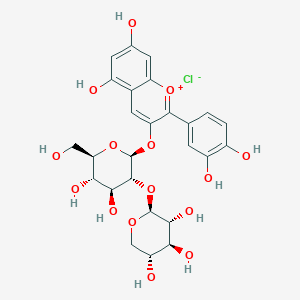

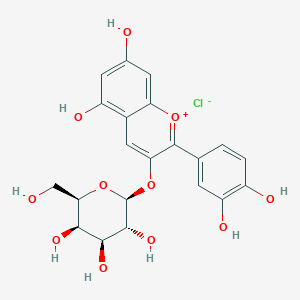

IUPAC Name |

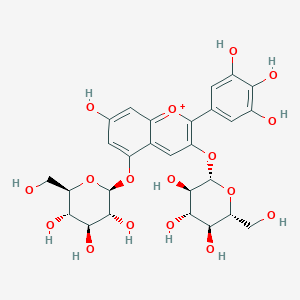

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17.ClH/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27;/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33);1H/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHQPWJHAKAMGC-LYQFWTOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557790 | |

| Record name | Delphinidin 3,5-di-O-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delphin | |

CAS RN |

17670-06-3 | |

| Record name | Delphinidin 3,5-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17670-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delphinidin 3,5-di-O-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)